molecular formula C5H7N3OS B12994663 N-(1,3,4-Thiadiazol-2-yl)propionamide

N-(1,3,4-Thiadiazol-2-yl)propionamide

Cat. No.: B12994663
M. Wt: 157.20 g/mol
InChI Key: XOSVUCVKZAHVNW-UHFFFAOYSA-N
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Description

N-(1,3,4-Thiadiazol-2-yl)propionamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a thiadiazole ring attached to a propionamide group, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,4-Thiadiazol-2-yl)propionamide typically involves the reaction of thiadiazole derivatives with appropriate reagents. One common method involves the reaction of 2-amino-1,3,4-thiadiazole with propionyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(1,3,4-Thiadiazol-2-yl)propionamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(1,3,4-Thiadiazol-2-yl)propionamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase, by binding to their active sites . This inhibition disrupts the normal function of the enzyme, leading to various biological effects. Additionally, the compound can interfere with DNA replication and protein synthesis, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific propionamide group, which can enhance its biological activity and selectivity. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H7N3OS

Molecular Weight

157.20 g/mol

IUPAC Name

N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C5H7N3OS/c1-2-4(9)7-5-8-6-3-10-5/h3H,2H2,1H3,(H,7,8,9)

InChI Key

XOSVUCVKZAHVNW-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NN=CS1

Origin of Product

United States

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